molecular formula C10H7NO B13800158 5H-Indeno[5,6-D][1,2]oxazole CAS No. 267-26-5

5H-Indeno[5,6-D][1,2]oxazole

Cat. No.: B13800158
CAS No.: 267-26-5
M. Wt: 157.17 g/mol
InChI Key: QVFWKSMADIBXMK-UHFFFAOYSA-N
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Description

5H-Indeno[5,6-d]isoxazole(9CI): is a heterocyclic compound that features an isoxazole ring fused to an indene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 5H-Indeno[5,6-d]isoxazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[5,6-d]isoxazole(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the isoxazole ring or the indene structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5H-Indeno[5,6-d]isoxazole(9CI) involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Isoxazole: A simpler structure with a five-membered ring containing one oxygen and one nitrogen atom.

    Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.

Uniqueness: 5H-Indeno[5,6-d]isoxazole(9CI) is unique due to its fused ring structure, which combines the properties of both isoxazole and indene. This fusion results in a compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

267-26-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

5H-cyclopenta[f][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1,3-6H,2H2

InChI Key

QVFWKSMADIBXMK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C3C=NOC3=C2

Origin of Product

United States

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